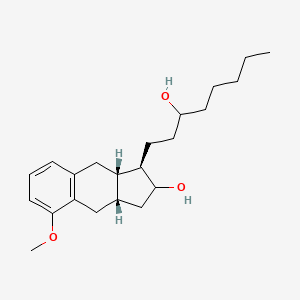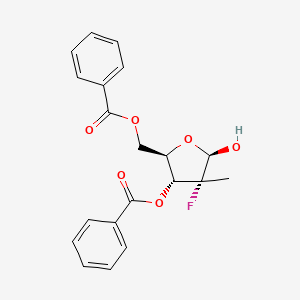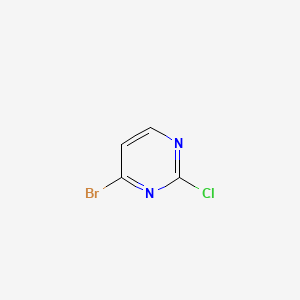
4-ブロモ-2-クロロピリミジン
説明
4-Bromo-2-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, characterized by the presence of bromine and chlorine atoms at the 4 and 2 positions, respectively.
科学的研究の応用
4-Bromo-2-chloropyrimidine has numerous applications in scientific research:
作用機序
Target of Action
Pyrimidines, the class of compounds to which 4-bromo-2-chloropyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of bromine and chlorine atoms in 4-Bromo-2-chloropyrimidine may influence its interaction with targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Pyrimidines are involved in numerous biochemical pathways, including nucleotide synthesis and signal transduction . The effects of 4-Bromo-2-chloropyrimidine on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s solubility, molecular weight, and structure can influence its pharmacokinetic properties . For instance, 4-Bromo-2-chloropyrimidine is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action. As a pyrimidine derivative, it might influence cellular processes such as DNA synthesis or signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloropyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, 4-Bromo-2-chloropyrimidine is stored in a freezer under an inert atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.
生化学分析
Biochemical Properties
4-Bromo-2-chloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme glutathione reductase, which is crucial for maintaining cellular redox balance . The interaction between 4-Bromo-2-chloropyrimidine and glutathione reductase is non-competitive, indicating that the compound binds to a site other than the active site of the enzyme . This interaction disrupts the enzyme’s function, leading to an accumulation of oxidized glutathione and increased oxidative stress within the cell.
Cellular Effects
4-Bromo-2-chloropyrimidine affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-2-chloropyrimidine can modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key signaling proteins . This modulation can lead to changes in gene expression patterns and affect cellular metabolism, potentially resulting in altered cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-chloropyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as glutathione reductase, leading to enzyme inhibition . Additionally, 4-Bromo-2-chloropyrimidine can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression, which can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloropyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2-chloropyrimidine is relatively stable under ambient conditions but can degrade over time when exposed to light and heat . Long-term exposure to 4-Bromo-2-chloropyrimidine in in vitro or in vivo studies has been associated with sustained changes in cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloropyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and function . Toxic or adverse effects have been observed at high doses, including increased oxidative stress, cellular damage, and potential toxicity to vital organs . It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Bromo-2-chloropyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound can affect the activity of enzymes involved in the pentose phosphate pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 4-Bromo-2-chloropyrimidine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Bromo-2-chloropyrimidine can accumulate in specific cellular compartments, depending on its chemical properties and interactions with intracellular proteins . This localization can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloropyrimidine is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Bromo-2-chloropyrimidine may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 4-Bromo-2-chloropyrimidine is crucial for elucidating its precise biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloropyrimidine can be synthesized through several methods. One common approach involves the halogenation of pyrimidine derivatives. For instance, the reaction of 2-chloropyrimidine with bromine under controlled conditions can yield 4-bromo-2-chloropyrimidine. Another method involves the nucleophilic substitution of 4-bromo-2,6-dichloropyrimidine with appropriate reagents .
Industrial Production Methods: In industrial settings, the production of 4-bromo-2-chloropyrimidine often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 4-Bromo-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted pyrimidine derivatives.
Cross-Coupling Reactions: The bromine atom at the 4-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used.
Major Products:
類似化合物との比較
- 2-Chloro-4-bromopyrimidine
- 4-Bromo-2,6-dichloropyrimidine
- 4-Bromo-2-fluoropyrimidine
Comparison: 4-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-chloro-4-bromopyrimidine, it offers different nucleophilic substitution sites, allowing for the synthesis of a broader range of derivatives. Additionally, its combination of bromine and chlorine atoms provides a versatile platform for cross-coupling reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-bromo-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBVAQOMVWORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668602 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885702-34-1 | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885702-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



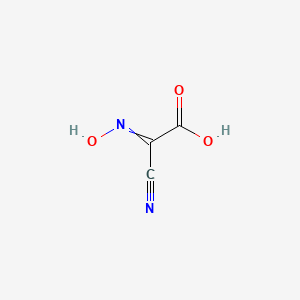

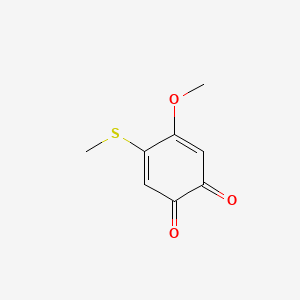
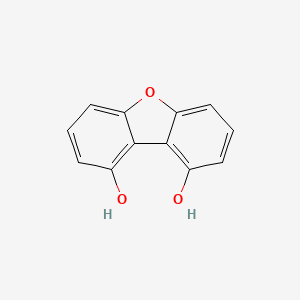


![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

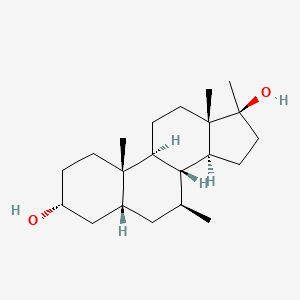
![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)
